molecular formula C22H22ClNO5S B14436097 (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate CAS No. 77602-72-3

(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate

Cat. No.: B14436097
CAS No.: 77602-72-3
M. Wt: 447.9 g/mol
InChI Key: LGOSCZYIELLRNJ-ASNSJZCJSA-N
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Description

(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate is a chemical compound known for its significant applications in the pharmaceutical industry. This compound is often studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate typically involves the reaction of a thioxanthene derivative with a dimethylamino propylidene group under specific conditions. The process often includes the use of reagents such as triphenylphosphonium halide and bases like n-butyl lithium in an ether-type solvent such as tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions may result in the formation of various substituted derivatives of the compound .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for the synthesis of complex molecules .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It is often used in experiments to understand its interaction with biological molecules and its potential therapeutic properties .

Medicine

In medicine, this compound is investigated for its potential use as a drug candidate. Its unique chemical structure and properties make it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of various chemical products. Its reactivity and versatility make it valuable for the synthesis of a wide range of industrial chemicals .

Mechanism of Action

The mechanism of action of (Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Chloro-9-(3-(dimethylamino)propylidene)-9H-thioxanthen-4-ol maleate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility and potential therapeutic properties make it distinct from other similar compounds .

Properties

CAS No.

77602-72-3

Molecular Formula

C22H22ClNO5S

Molecular Weight

447.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(9Z)-2-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-4-ol

InChI

InChI=1S/C18H18ClNOS.C4H4O4/c1-20(2)9-5-7-13-14-6-3-4-8-17(14)22-18-15(13)10-12(19)11-16(18)21;5-3(6)1-2-4(7)8/h3-4,6-8,10-11,21H,5,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b13-7-;2-1-

InChI Key

LGOSCZYIELLRNJ-ASNSJZCJSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3O)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3O)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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